molecular formula C28H34N4S2 B13056552 Brexpiprazole impurity 11

Brexpiprazole impurity 11

Cat. No.: B13056552
M. Wt: 490.7 g/mol
InChI Key: PNVLZKKCOPKMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brexpiprazole impurity 11 is a byproduct formed during the synthesis of brexpiprazole, an atypical antipsychotic drug used in the treatment of major depressive disorder and schizophrenia. . The presence of impurities like impurity 11 can affect the purity, efficacy, and safety of the final pharmaceutical product, making their identification and quantification crucial.

Preparation Methods

The synthesis of brexpiprazole impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final impurity. The reaction conditions, such as temperature, pH, and solvent, play a significant role in the formation of impurity 11 .

Industrial production methods for brexpiprazole and its impurities involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques to separate and quantify the impurities. These methods are validated according to guidelines set by regulatory authorities to ensure the accuracy and reliability of the results .

Chemical Reactions Analysis

Brexpiprazole impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .

Mechanism of Action

The mechanism of action of brexpiprazole impurity 11 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to study its molecular targets and pathways to understand its potential effects on the human body. Brexpiprazole itself acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors . It is possible that impurity 11 may interact with similar molecular targets, but further research is needed to elucidate its exact mechanism of action .

Properties

Molecular Formula

C28H34N4S2

Molecular Weight

490.7 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-4-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine

InChI

InChI=1S/C28H34N4S2/c1(11-29-13-17-31(18-14-29)25-5-3-7-27-23(25)9-21-33-27)2-12-30-15-19-32(20-16-30)26-6-4-8-28-24(26)10-22-34-28/h3-10,21-22H,1-2,11-20H2

InChI Key

PNVLZKKCOPKMQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3)C5=C6C=CSC6=CC=C5

Origin of Product

United States

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